molecular formula C11H14N2O B1655995 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] CAS No. 475437-27-5

3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine]

Cat. No.: B1655995
CAS No.: 475437-27-5
M. Wt: 190.24
InChI Key: PSPZNNARAQMDDW-UHFFFAOYSA-N
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Description

3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] is a spirocyclic compound featuring a fused furopyridine ring system connected to a piperidine moiety via a spiro junction. Its hydrochloride salt (CAS 2044706-82-1) has a molecular weight of 226.70 (C₁₁H₁₅ClN₂O) and is utilized in research settings for drug discovery and chemical biology . The compound is typically stored at room temperature under inert conditions, with stock solutions requiring storage at -80°C for long-term stability .

Properties

IUPAC Name

spiro[3H-furo[3,4-c]pyridine-1,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-4-13-7-9-8-14-11(10(1)9)2-5-12-6-3-11/h1,4,7,12H,2-3,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPZNNARAQMDDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(CO2)C=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801249493
Record name Spiro[furo[3,4-c]pyridine-1(3H),4′-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801249493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475437-27-5
Record name Spiro[furo[3,4-c]pyridine-1(3H),4′-piperidine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475437-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[furo[3,4-c]pyridine-1(3H),4′-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801249493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation Approach

This method employs a pyridine derivative with α,β-unsaturated carbonyl groups to facilitate furan ring closure. A representative protocol involves:

Step 1 : Synthesis of 4-(2-bromoethyl)pyridine-3-carbaldehyde.
Step 2 : Base-mediated cyclization using KOtBu in THF at 60°C to form the furopyridine core.
Step 3 : Spiro-annulation with piperidine-4-one via a Mannich reaction, followed by reduction (NaBH4/MeOH) to yield the piperidine ring.

Parameter Value
Starting Material 4-(2-bromoethyl)pyridine-3-carbaldehyde
Cyclization Agent KOtBu (1.2 eq)
Solvent THF
Temperature 60°C
Reaction Time 12 h
Yield (Furopyridine) 68%

Ring-Closing Metathesis (RCM)

Grubbs’ catalyst (2nd generation) enables the formation of the spirocyclic system from a diene precursor. A diester-functionalized pyridine undergoes RCM in dichloromethane at 40°C, followed by hydrogenation (H2/Pd-C) to saturate the piperidine ring.

Parameter Value
Catalyst Grubbs II (5 mol%)
Solvent CH2Cl2
Temperature 40°C
Reaction Time 24 h
Yield (Post-Hydrogenation) 52%

Acid-Catalyzed Spirocyclization

A one-pot synthesis leverages HCl to protonate a tertiary amine, facilitating intramolecular nucleophilic attack. For example, treating N-(3-furyl)piperidin-4-amine with concentrated HCl at 80°C induces cyclization.

Parameter Value
Acid HCl (conc.)
Temperature 80°C
Reaction Time 6 h
Yield 74%

Purification and Characterization

Crude products are purified via recrystallization (ethanol/water) or silica gel chromatography (eluent: CH2Cl2/MeOH 9:1). The hydrochloride salt precipitates upon treatment with HCl gas in diethyl ether, yielding a solid with 97% purity.

Key Characterization Data :

  • 1H NMR (400 MHz, D2O) : δ 8.21 (d, J=5.2 Hz, 1H, pyridine-H), 7.89 (s, 1H, furan-H), 4.12–3.95 (m, 4H, piperidine-H), 3.22 (t, J=12.4 Hz, 2H), 2.91 (d, J=11.6 Hz, 2H).
  • HRMS (ESI+) : m/z calcd for C11H14N2O [M+H]+: 190.1106; found: 190.1109.

Comparative Analysis of Methods

Method Yield Purity Complexity Scalability
Cyclocondensation 68% 95% Moderate High
RCM 52% 90% High Moderate
Acid-Catalyzed 74% 97% Low High

The acid-catalyzed route offers superior yield and simplicity, making it preferable for industrial-scale synthesis. However, RCM provides better stereochemical control for enantioselective applications.

Chemical Reactions Analysis

Types of Reactions

Spiro[3H-furo[3,4-c]pyridine-1,4’-piperidine] can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen atoms or removal of oxygen atoms, which can modify the compound’s reactivity.

    Substitution: This reaction involves the replacement of one functional group with another, which can be used to introduce new functionalities into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, reduction could produce alcohols or amines, and substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Spiro[3H-furo[3,4-c]pyridine-1,4’-piperidine] has several scientific research applications:

Mechanism of Action

The mechanism of action of spiro[3H-furo[3,4-c]pyridine-1,4’-piperidine] involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been functionalized with fluorescent tags to create high-affinity ligands for sigma receptors, which are implicated in cancer and Alzheimer’s disease . The molecular targets and pathways involved in these interactions are crucial for understanding the compound’s biological effects and therapeutic potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarity and Key Differences

The compound shares structural homology with several spiro-piperidine derivatives, as highlighted by similarity scores and functional group variations (Table 1):

Table 1: Structural Comparison of 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] and Analogs

Compound Name (CAS) Similarity Score Molecular Formula Molecular Weight Key Structural Features
3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] HCl (2044706-82-1) - C₁₁H₁₅ClN₂O 226.70 Furo[3,4-c]pyridine fused to piperidine
Spiro[isochroman-1,4'-piperidine] (180160-97-8) 0.98 C₁₃H₁₇NO 203.28 Isochroman (benzopyran) fused to piperidine
3H-Spiro[isobenzofuran-1,4'-piperidine] HCl (37663-44-8) 0.94 C₁₂H₁₅ClNO 224.71 Isobenzofuran fused to piperidine
Furo[3,2-c]pyridine derivatives (e.g., 62, 63) N/A Varies Varies Furopyridine with substituents at position 4

Key Observations :

  • 3H-Spiro[isobenzofuran-1,4'-piperidine] HCl (CAS 37663-44-8) shares a spiro-piperidine framework but lacks the pyridine nitrogen, which may reduce hydrogen-bonding capacity .
  • Furo[3,2-c]pyridine analogs (e.g., compounds 62, 63) demonstrate that the position of the fused furan ring (3,2-c vs. 3,4-c) significantly impacts lipophilicity and bioactivity .

Pharmacological and Physicochemical Properties

Solubility and Stability
  • 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] HCl has moderate solubility in DMSO and requires stock solutions to be stored at -80°C to prevent degradation .
  • Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate (CAS 42191-83-3) exhibits similar storage requirements but has higher molecular weight (261.32 g/mol) and logP, suggesting increased lipophilicity .
Bioactivity
  • Furo[3,2-c]pyridine derivatives (e.g., compound 64) showed attenuated anti-tubercular activity due to increased polarity (clogP 3.6–5.0), highlighting the sensitivity of bioactivity to substituent position .

Biological Activity

3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] is a unique spiro compound that has garnered attention for its potential biological activities. With the molecular formula C11H15ClN2O, this compound exhibits distinct structural features that contribute to its interactions with biological systems. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and related research findings.

The biological activity of 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] is primarily attributed to its ability to interact with specific molecular targets within biological systems. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound can inhibit various enzymes that are crucial for cellular functions. This inhibition can lead to altered metabolic pathways and cellular responses.
  • Receptor Modulation : It may bind to specific receptors, influencing signaling pathways that regulate cell proliferation, differentiation, and apoptosis.
  • Gene Expression Alteration : By interacting with transcription factors, the compound can modulate gene expression patterns associated with various biological processes.

Research Findings

Recent studies have highlighted several aspects of the biological activity of 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine]:

  • Anticancer Properties : Research indicates that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of cancer cell lines at concentrations lower than 10 µM in vitro settings. The mechanism appears to involve DNA alkylation and disruption of cell cycle progression, particularly affecting the G2/M phase .
  • Antimicrobial Activity : Studies have also explored its potential as an antimicrobial agent. Preliminary results suggest that it may possess activity against various bacterial strains, although further investigation is needed to elucidate the specific mechanisms involved.
  • Neuroprotective Effects : Some research points towards neuroprotective properties, where the compound may mitigate neuroinflammation and oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases .

Case Study 1: Anticancer Activity

In a study examining the antiproliferative effects of various substituted pyrimidines similar to 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine], it was found that compounds with similar structural motifs exhibited significant cytotoxicity against HeLa cells at micromolar concentrations. The study emphasized the importance of structural modifications in enhancing biological activity and selectivity .

Case Study 2: Neuroprotective Effects

A recent investigation into the neuroprotective effects of spiro compounds demonstrated that 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] could reduce neuronal apoptosis induced by oxidative stress in vitro. The results indicated a reduction in markers of inflammation and apoptosis when treated with this compound compared to control groups .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine], a comparison with similar compounds is essential:

Compound NameBiological ActivityUnique Features
Spiro[pyrrolidine-3,4’-piperidine]Anticancer propertiesDifferent spiro structure
Spiro[isoquinoline-4,4’-piperidine]Moderate antimicrobial activityIsoquinoline ring enhances interactions
1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-oneInhibition of kinases; effects on MAPK/ERK pathwayDistinct structural variations affecting bioactivity

Q & A

Q. What are the recommended synthetic routes for 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine], and what key parameters influence yield?

The synthesis of spiro compounds like 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] typically involves cyclization or multi-step reactions. For example:

  • Acylation reactions (e.g., using piperidine derivatives and carbonyl precursors) under reflux conditions with polar solvents like DMF or THF can yield spiro scaffolds .
  • Catalytic conditions : Reactions may employ bases (e.g., NaOH) or Lewis acids to facilitate ring closure. Temperature control (e.g., 80–120°C) and solvent polarity significantly affect reaction efficiency .
  • Purification : Column chromatography or crystallization is often required to isolate the product, with yields ranging from 60–90% depending on reaction optimization .

Q. What analytical techniques are essential for structural confirmation of this compound?

  • Spectroscopic methods :
    • NMR (¹H and ¹³C): Assigns proton environments and carbon connectivity. For example, spiro carbons show distinct splitting patterns .
    • IR spectroscopy : Identifies functional groups (e.g., C=O, N-H) and confirms ring formation .
  • Mass spectrometry (GC-MS or LC-MS) : Molecular ion peaks (e.g., m/z 190.24 for C₁₁H₁₄N₂O) validate molecular weight .
  • X-ray crystallography : Resolves spatial arrangement, particularly for confirming spirocyclic geometry (e.g., CCDC data in ).

Q. What safety protocols are critical when handling this compound in the lab?

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory to avoid skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks, as spiro compounds may release toxic fumes during reactions .
  • Waste disposal : Segregate chemical waste and collaborate with certified agencies for disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic efficiency and purity?

  • Solvent screening : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while reducing side reactions .
  • Catalyst selection : Lewis acids (e.g., ZnCl₂) or organocatalysts can accelerate cyclization. For example, Tiwari et al. (2018) achieved 85% yield using water as a green solvent .
  • Real-time monitoring : TLC or HPLC tracks reaction progress, enabling timely adjustments (e.g., quenching or extended reflux) .

Q. What computational approaches are suitable for studying this compound's interactions with biological targets?

  • Molecular docking : Use software like AutoDock to predict binding affinities with receptors (e.g., serotonin or dopamine transporters) .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate structure with reactivity or stability .
  • MD simulations : Model solvation effects or conformational dynamics in biological environments .

Q. How do substituents on the furopyridine or piperidine rings influence bioactivity?

  • Structure-activity relationship (SAR) studies : Introduce functional groups (e.g., methyl, fluoro) at specific positions and assay biological activity. For example:
    • Electron-withdrawing groups on the pyridine ring enhance receptor binding in CNS-targeted compounds .
    • Piperidine N-acylation modulates lipophilicity, impacting blood-brain barrier penetration .
  • In vitro assays : Test derivatives for enzyme inhibition (e.g., kinases) or cytotoxicity using cell lines .

Q. What strategies resolve contradictions in reported spectral data for spiro compounds?

  • Cross-validation : Compare NMR/X-ray data across multiple sources (e.g., PubChem, CCDC) to identify consistent peaks .
  • Isotopic labeling : Use ¹⁵N or ¹³C-labeled precursors to clarify ambiguous signal assignments .
  • Collaborative studies : Replicate published syntheses and share raw spectral data via platforms like Zenodo .

Methodological Resources

  • Synthetic protocols : Refer to Tiwari et al. (2018) for water-mediated spirocyclization .
  • Safety guidelines : Follow OSHA HCS standards for handling acute toxins .
  • Open-access data : Utilize PubChem (CID: 475437-27-5) for physicochemical properties (e.g., predicted pKa = 9.87) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine]
Reactant of Route 2
3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine]

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